Cyclobutanesulfinyl chloride
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Overview
Description
Cyclobutanesulfinyl chloride is an organic compound with the molecular formula C₄H₇ClOS. It is a colorless liquid with a strong, pungent odor. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Cyclobutanesulfinyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of cyclobutyl alcohol with thionyl chloride. The reaction typically occurs under reflux conditions, producing this compound and hydrogen chloride as a byproduct. Industrial production methods often involve similar processes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Cyclobutanesulfinyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfinamides, sulfinates, and sulfinothioates.
Oxidation Reactions: It can be oxidized to cyclobutanesulfonyl chloride using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: It can be reduced to cyclobutanesulfinic acid using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like pyridine or triethylamine for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions, respectively. The major products formed from these reactions are sulfinamides, sulfinates, sulfinothioates, sulfonyl chlorides, and sulfinic acids.
Scientific Research Applications
Cyclobutanesulfinyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of cyclobutanesulfinyl chloride involves its reactivity with nucleophiles. The compound’s sulfinyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Cyclobutanesulfinyl chloride can be compared with other sulfinyl chlorides, such as methanesulfinyl chloride and ethanesulfinyl chloride. While all these compounds share similar reactivity due to the presence of the sulfinyl chloride group, this compound is unique due to its cyclobutane ring structure. This ring structure imparts different steric and electronic properties, affecting its reactivity and the types of products formed in reactions.
Similar compounds include:
- Methanesulfinyl chloride
- Ethanesulfinyl chloride
- Propanesulfinyl chloride
These compounds differ mainly in the alkyl group attached to the sulfinyl chloride, which influences their physical properties and reactivity.
Properties
IUPAC Name |
cyclobutanesulfinyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClOS/c5-7(6)4-2-1-3-4/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXFCJKOPVPUBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)S(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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